REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:11][O:12][C:13]1[CH:24]=[CH:23][C:16]([CH2:17][C:18]2([C:21]#[N:22])[CH2:20][CH2:19]2)=[CH:15][CH:14]=1.C1(C#N)CC1.ClCC1C=CC(OC)=CC=1>C1COCC1>[CH3:11][O:12][C:13]1[CH:24]=[CH:23][C:16]([CH2:17][C:18]2([C:21]#[N:22])[CH2:19][CH2:20]2)=[CH:15][CH:14]=1 |f:0.1.2|
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Name
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1-(4-Methoxy-benzyl)-cyclopropanecarbonitrile Sodium bis(trimethylsilyl)amide
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+].COC1=CC=C(CC2(CC2)C#N)C=C1
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated aqueous solution of ammonium chloride (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted three times with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CC2(CC2)C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |